2-(2,4-Difluorophenyl)piperidine hydrochloride
Overview
Description
“2-(2,4-Difluorophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClF2N . It is commonly known as DFPP. It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-(2,4-Difluorophenyl)piperidine hydrochloride”, has been a topic of interest in the scientific community . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenyl)piperidine hydrochloride” is 1S/C11H13F2N.ClH/c12-9-1-2-10 (11 (13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . The molecular weight of this compound is 233.69 g/mol .
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenyl)piperidine hydrochloride” is a powder at room temperature . It has a melting point of 256-258°C .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidine derivatives, in general, are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs and have been the subject of many scientific studies .
Piperidine derivatives, in general, are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs and have been the subject of many scientific studies .
Safety And Hazards
The safety information for “2-(2,4-Difluorophenyl)piperidine hydrochloride” indicates that it is a substance that requires careful handling. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
2-(2,4-difluorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLOXKKMPTXDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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